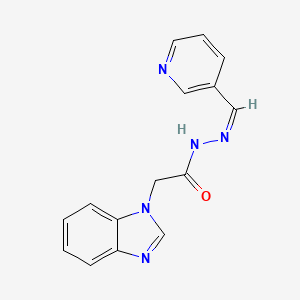
4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine, commonly known as CNB-001, is a novel compound that has been studied for its potential use in treating various neurological disorders.
Mécanisme D'action
CNB-001 acts by targeting multiple pathways involved in the pathogenesis of neurological disorders. It has been shown to modulate the levels of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine. It also has antioxidant and anti-inflammatory properties, which help reduce the oxidative stress and inflammation associated with neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to improve cognitive function, reduce neuroinflammation, and promote neuroprotection in preclinical studies. It has also been shown to improve motor function in animal models of Parkinson's disease. CNB-001 has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNB-001 is its ability to target multiple pathways involved in the pathogenesis of neurological disorders. This makes it a promising candidate for the treatment of various neurological disorders. However, its efficacy and safety in humans are yet to be established. The limitations of CNB-001 include its cost of synthesis, which may limit its availability for large-scale studies.
Orientations Futures
There are several future directions for the study of CNB-001. One of the areas of future research is the clinical development of CNB-001 for the treatment of neurological disorders. Another area of future research is the optimization of the synthesis method to improve the yield and purity of CNB-001. Additionally, the development of analogs of CNB-001 with improved efficacy and safety profiles is another area of future research.
Conclusion:
In conclusion, CNB-001 is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological disorders. Its ability to target multiple pathways involved in the pathogenesis of neurological disorders makes it a promising candidate for further research. However, its efficacy and safety in humans need to be established through clinical trials.
Méthodes De Synthèse
CNB-001 can be synthesized by reacting 4-(4-chlorophenyl)-1-piperazineamine with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction proceeds via a Schiff base formation mechanism and yields CNB-001 as a yellow solid. The synthesis method has been optimized to improve the yield and purity of CNB-001.
Applications De Recherche Scientifique
CNB-001 has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has shown promising results in preclinical studies, including improved cognitive function, reduced inflammation, and neuroprotection.
Propriétés
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-15-3-7-16(8-4-15)20-9-11-21(12-10-20)19-13-14-1-5-17(6-2-14)22(23)24/h1-8,13H,9-12H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXVKJDXFWSIAH-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-nitrobenzylidene)-1-piperazinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5911104.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)






![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)


